REACTION_CXSMILES
|
[C:1]([O:5]CC)(=O)[CH:2]=[CH2:3].[O-]CC.[Na+].C(O)C.[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22][NH2:23])=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]2[CH2:3][CH2:2][C:1](=[O:5])[NH:23]2)=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is subsequently stirred for 1 hour at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to 100 ml
|
Type
|
WASH
|
Details
|
The resulting mixture is washed a number of times with toluene
|
Type
|
EXTRACTION
|
Details
|
the combined organic phases are extracted with 5% strength NaOH
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)N1NC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |